molecular formula C12H14N2O5S B3169017 1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid CAS No. 933748-95-9

1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid

Cat. No.: B3169017
CAS No.: 933748-95-9
M. Wt: 298.32 g/mol
InChI Key: HRLFDRSFTODIRL-UHFFFAOYSA-N
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Description

1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid is a pyrrolidinone derivative synthesized via solvent-free condensation of 4-aminobenzenesulfonamides with itaconic acid at 140–165 °C . This compound features a 4-(aminosulfonyl)benzyl group at the pyrrolidine ring’s nitrogen and a carboxylic acid at position 2. The sulfonamide group enhances its bioactivity by mimicking endogenous substrates, enabling interactions with microbial enzymes .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-1-[(4-sulfamoylphenyl)methyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O5S/c13-20(18,19)10-3-1-8(2-4-10)6-14-7-9(12(16)17)5-11(14)15/h1-4,9H,5-7H2,(H,16,17)(H2,13,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRLFDRSFTODIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=C(C=C2)S(=O)(=O)N)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid typically involves the condensation of 4-aminobenzenesulfonamides with itaconic acid. This reaction is carried out under solvent-free conditions at temperatures ranging from 140°C to 165°C . The process is efficient and yields the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring consistent quality control, and implementing cost-effective production techniques.

Chemical Reactions Analysis

Types of Reactions

1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzyl group allows for substitution reactions, where different substituents can be introduced to modify the compound’s properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s structure allows for interactions with biological molecules, making it useful in biochemical studies.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The pyrrolidine ring and carboxylic acid group also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Features and Substituent Variations

The core scaffold of 5-oxopyrrolidine-3-carboxylic acid is common among analogs, but substituent variations at the benzyl group and pyrrolidine ring significantly influence biological activity. Key structural differences include:

Compound Name Substituents Molecular Formula Key Features
Target Compound 4-(Aminosulfonyl)benzyl C₁₂H₁₄N₂O₅S Sulfonamide group enhances antimicrobial activity .
1-(4-Carboxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 4-Carboxyphenyl C₁₂H₁₁NO₅ Dual carboxylic acid groups; antibacterial activity via carboxyl interactions .
1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid 5-Chloro-2-hydroxyphenyl C₁₁H₁₀ClNO₄ Chloro and hydroxyl groups confer antioxidant properties via radical scavenging .
1-{4-[(3,4-Dihydroxybenzylidene)amino]phenyl}-5-oxopyrrolidine-3-carboxylic acid 4-[(3,4-Dihydroxybenzylidene)amino]phenyl C₁₉H₁₇N₃O₅ Schiff base moiety enhances Nrf2 activation, promoting antioxidant pathways .
1-[4-(2-Methyl-1,3-thiazol-4-yl)phenyl]-5-oxopyrrolidine-3-carboxylic acid 4-(2-Methylthiazol-4-yl)phenyl C₁₅H₁₄N₂O₃S Thiazole ring improves bioavailability and anticancer potential .

Structure-Activity Relationship (SAR) Trends

  • Electron-Withdrawing Groups : Sulfonamide (target compound) and nitro groups enhance antimicrobial activity by increasing electrophilicity .
  • Hydroxyl/Chloro Substituents : Improve antioxidant activity via radical stabilization and hydrogen donation .
  • Heterocyclic Moieties : Thiazole (), triazole (), and pyrazole () rings enhance pharmacokinetic properties (e.g., solubility, bioavailability).
  • Schiff Bases : Facilitate metal chelation and redox cycling, critical for Nrf2 activation .

Biological Activity

1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C12H14N2O5SC_{12}H_{14}N_{2}O_{5}S and a molecular weight of 298.32 g/mol. Its structure includes:

  • Pyrrolidine Ring : Contributes to the compound's reactivity.
  • Aminosulfonyl Group : Enhances biological activity, particularly against bacterial growth.
  • Carboxylic Acid Group : Involved in various biochemical interactions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The aminosulfonyl group can form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity or altering their function. The compound's binding affinity is influenced by the pyrrolidine ring and carboxylic acid group, which facilitate interactions with biological molecules.

Biological Activities

  • Antimicrobial Activity :
    • The sulfonamide group is known for its role in inhibiting bacterial growth by interfering with folic acid synthesis, crucial for bacterial proliferation. Preliminary studies suggest that this compound may exhibit antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
    • A study highlighted that derivatives of similar compounds demonstrated promising antimicrobial activity against multidrug-resistant pathogens, indicating the potential of this compound as a scaffold for developing new antibiotics .
  • Anti-inflammatory Properties :
    • Compounds with similar structures have been reported to possess anti-inflammatory effects. The mechanism may involve the inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory pathways .
  • Anticancer Activity :
    • Research indicates that derivatives related to this compound exhibit anticancer properties in various cancer cell lines. For instance, certain analogs showed significant cytotoxicity against human lung cancer cells (A549) .

Comparative Analysis

To further understand the uniqueness of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructural FeaturesUnique Aspects
1-Benzyl-5-oxopyrrolidine-3-carboxylic acidLacks the sulfonamide groupFocused on CNS activity
1-[4-(Aminocarbonyl)phenyl]-5-oxopyrrolidine-3-carboxylic acidContains a carbonyl instead of a sulfonamideDifferent pharmacological profiles
1-(2-Hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acidHydroxyl group instead of a sulfonamideVarying solubility and reactivity

The combination of the pyrrolidine core with a sulfonamide moiety in this compound may enhance its biological profile compared to other derivatives .

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds related to or derived from this compound:

  • Antimicrobial Studies : One study explored various derivatives for their in vitro antimicrobial efficacy against multidrug-resistant strains, demonstrating structure-dependent activity against pathogens like C. difficile and Klebsiella pneumoniae .
  • Neuroprotective Effects : Related compounds have been evaluated for neuroprotective properties against excitotoxicity induced by NMDA in vitro, showing potential for therapeutic applications in neurodegenerative diseases .

Q & A

Q. How to design a stability-indicating HPLC method for forced degradation studies?

  • Methodological Answer : Subject the compound to stress conditions (acid/base hydrolysis, thermal, oxidative). Develop a gradient HPLC method (e.g., 0.1% TFA in water/acetonitrile) with UV detection at λmax 254 nm. Peak purity should be confirmed via diode-array scanning (purity angle < threshold) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid
Reactant of Route 2
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1-[4-(Aminosulfonyl)benzyl]-5-oxopyrrolidine-3-carboxylic acid

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